REACTION_CXSMILES
|
[OH:1][CH:2]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]([CH2:17][CH:18]3[S:22][C:21](=[O:23])[NH:20][C:19]3=[O:24])=[CH:15][CH:14]=2)=[N:8][CH:9]=1)[CH3:3].[ClH:27].C(O)C>>[ClH:27].[OH:1][CH:2]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]([CH2:17][CH:18]3[S:22][C:21](=[O:23])[NH:20][C:19]3=[O:24])=[CH:15][CH:14]=2)=[N:8][CH:9]=1)[CH3:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
OC(C)C=1C=CC(=NC1)CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
Name
|
hydrogen chloride ethanol
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC(C)C=1C=CC(=NC1)CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |